Methyl 2-[[4-(2,5-dimethylphenyl)-5-[[(3-fluorobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate
Description
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Properties
IUPAC Name |
methyl 2-[[4-(2,5-dimethylphenyl)-5-[[(3-fluorobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O3S/c1-13-7-8-14(2)17(9-13)26-18(24-25-21(26)30-12-19(27)29-3)11-23-20(28)15-5-4-6-16(22)10-15/h4-10H,11-12H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMITVBZVGABHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)OC)CNC(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-[[4-(2,5-dimethylphenyl)-5-[[(3-fluorobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate is a complex organic compound that has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is . Its structure features a triazole ring, which is known for its biological significance, particularly in antimicrobial and antifungal activities. The presence of a sulfanyl group further enhances its potential interactions with biological targets.
Antimicrobial Properties
Research has shown that derivatives of 1,2,4-triazole compounds exhibit significant antimicrobial activity. A study highlighted that various triazole derivatives demonstrated moderate to good activity against a range of bacteria and fungi, including Staphylococcus aureus and Escherichia coli . Specifically, compounds with similar structural features to this compound have been noted for their effectiveness against resistant strains of bacteria .
Antifungal Activity
The compound's antifungal potential is supported by studies on related triazole compounds. For example, a series of novel triazole-thioether compounds exhibited promising antifungal activity against various phytopathogenic fungi . The structure-activity relationship (SAR) analysis indicated that modifications in the triazole ring could enhance antifungal efficacy.
Study 1: Antimicrobial Screening
In a study focusing on the antimicrobial properties of synthesized triazole derivatives, it was found that certain modifications led to increased activity against Enterobacter aerogenes and Bacillus cereus. The results suggested that the introduction of specific functional groups could optimize the biological activity of triazole-containing compounds .
| Compound | Activity Against Bacteria | Activity Against Fungi |
|---|---|---|
| Compound A | Moderate | Good |
| Compound B | Good | Moderate |
| Methyl Triazole Derivative | High | High |
Study 2: Molecular Docking Analysis
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies indicate that the compound can effectively bind to enzymes involved in fungal cell wall synthesis, suggesting its potential as an antifungal agent .
Q & A
Q. What are the recommended synthetic routes and characterization methods for this compound?
The compound can be synthesized via multi-step protocols involving:
- Step 1 : Condensation of substituted phenyl precursors with triazole-forming agents (e.g., thiourea or hydrazine derivatives) under reflux in polar aprotic solvents like DMF.
- Step 2 : Functionalization via nucleophilic substitution or amide coupling to introduce the 3-fluorobenzoyl and sulfanylacetate moieties . Characterization :
- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and substituent positions.
- HPLC for purity assessment (>95% recommended for biological assays) .
Q. What biological activities are predicted based on structural analogs?
Structural analogs with triazole cores and aryl/fluorinated substituents exhibit antimicrobial and antifungal activities (e.g., MIC values <10 µg/mL against S. aureus and C. albicans). The 3-fluorobenzoyl group may enhance lipophilicity, improving membrane penetration .
Q. How can structural elucidation resolve ambiguities in regiochemistry?
Use single-crystal X-ray diffraction to confirm the triazole ring substitution pattern and spatial arrangement of substituents. Computational methods (DFT) can pre-validate crystallographic data .
Advanced Research Questions
Q. What strategies optimize yield in large-scale synthesis?
- Solvent selection : Replace DMF with acetonitrile or THF to reduce side reactions.
- Catalysis : Employ Pd-catalyzed cross-coupling for efficient aryl group introduction.
- Temperature control : Use microwave-assisted synthesis to reduce reaction times (e.g., 80°C for 2 hours vs. 24 hours conventionally) .
Q. How do substituents influence bioactivity?
- 2,5-Dimethylphenyl : Enhances steric bulk, potentially increasing target selectivity.
- 3-Fluorobenzoyl : Introduces electron-withdrawing effects, stabilizing ligand-receptor interactions. Comparative SAR studies show methoxy and fluoro substituents improve antifungal efficacy by 2–3-fold vs. non-halogenated analogs .
Q. What computational methods predict binding modes with biological targets?
- Molecular docking : Use AutoDock Vina with homology models of fungal CYP51 or bacterial DHFR enzymes.
- MD simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories (e.g., RMSD <2 Å indicates stable binding) .
Q. How to address contradictions in antimicrobial data across analogs?
- Strain-specificity : Test against a broader panel of clinically resistant isolates.
- Membrane permeability assays : Use fluorescent probes (e.g., Nile Red) to quantify compound uptake differences .
Q. What derivatization strategies enhance pharmacokinetic properties?
- Ester hydrolysis : Convert the methyl ester to a carboxylic acid for improved solubility.
- Sulfonyl replacement : Substitute the sulfanyl group with sulfonamide to modulate metabolic stability .
Methodological Notes
- Analytical Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare retention times in HPLC with authenticated standards .
- Data Reproducibility : Document reaction conditions (e.g., inert atmosphere, exact stoichiometry) to mitigate batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
